1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL
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Overview
Description
1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL is a complex organic compound that features a benzothiazole moiety linked to a naphthalen-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes. The reaction is often carried out in ethanol as a solvent and stirred at 50°C for 1 hour . Another method involves the Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of L-proline as a catalyst .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-tubercular activity.
Materials Science: The compound is used in the development of fluorescent probes and imaging agents.
Biological Research: It serves as a molecular probe for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of pathogens like Mycobacterium tuberculosis . The benzothiazole moiety is known to interact with various biological targets, including DNA and proteins, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities.
Benzothiazole Derivatives: Various derivatives have been studied for their anti-bacterial, anti-fungal, and anti-cancer properties.
Uniqueness
1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL is unique due to its naphthalen-2-ol moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
1426288-91-6 |
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Molecular Formula |
C24H16N2OS |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[[2-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H16N2OS/c27-22-14-13-16-7-1-2-8-17(16)19(22)15-25-20-10-4-3-9-18(20)24-26-21-11-5-6-12-23(21)28-24/h1-15,27H |
InChI Key |
GOFWGWJJKRCBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C4=NC5=CC=CC=C5S4)O |
Origin of Product |
United States |
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